5-Cyclopropyl-1,2,4-thiadiazol-3-amine
Overview
Description
5-Cyclopropyl-1,2,4-thiadiazol-3-amine (CTA) is a heterocyclic compound belonging to the thiadiazole family. It is a five-membered ring compound with a nitrogen atom at the center, two sulfur atoms, and three carbon atoms. CTA has a wide range of applications in the scientific research field, including biochemistry, pharmacology, and pharmaceuticals. CTA has been used as a reagent in the synthesis of other compounds, and it has also been used in the study of the biochemical and physiological effects of various compounds. In
Scientific Research Applications
Anticancer Properties
5-Cyclopropyl-1,2,4-thiadiazol-3-amine derivatives have shown promise in the field of oncology. Some compounds have demonstrated selective cytotoxicity against cancer cells. For instance, a series of novel 5-N,N-disubstituted-5-amino-3-(2-oxopropyl)-1,2,4-thiadiazoles exhibited selective cytotoxicity to breast adenocarcinoma cells (MCF-7) compared to non-cancerous cells (MCF-10A). This selectivity makes them potential leads for antitumor drugs (Proshin et al., 2019). Similarly, certain Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine showed strong DNA protective ability against oxidative damage and significant cytotoxicity on prostate (PC-3) and breast (MDA-MB-231) cancer cell lines, indicating their potential as chemotherapeutic agents (Gür et al., 2020).
Antimicrobial Properties
The antimicrobial potential of this compound derivatives is noteworthy. For instance, some derivatives exhibited strong antimicrobial activity against Staphylococcus epidermidis, indicating their potential as antimicrobial agents (Gür et al., 2020). Additionally, a comprehensive review highlighted the antimicrobial efficacy of 2-amino-1,3,4-thiadiazole derivatives, suggesting that these compounds could serve as scaffolds for the development of new antimicrobial agents (Serban et al., 2018).
Other Applications
DNA Interactions
The ability of 5-[substituted]-1,3,4-thiadiazol-2-amines to interact with DNA has been explored, indicating their potential in therapeutic drug development. Studies have shown that these compounds bind avidly to DNA, primarily through the groove binding mode, and facilitate DNA cleavage in the presence of H2O2 (Krishna & Shivakumara, 2021).
Mechanism of Action
Target of Action
Compounds with a similar 1,3,4-thiadiazole scaffold have been reported to exhibit a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . Therefore, it’s plausible that 5-Cyclopropyl-1,2,4-thiadiazol-3-amine may interact with multiple targets depending on the specific disease context.
Mode of Action
The presence of the =N-C-S- moiety in the 1,3,4-thiadiazole ring is believed to contribute to its low toxicity and high in vivo stability .
Biochemical Pathways
Compounds with a similar 1,3,4-thiadiazole scaffold have been reported to interact with various biochemical pathways related to their respective biological activities .
Pharmacokinetics
The compound’s molecular weight of 14119 suggests that it may have favorable ADME properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.
Result of Action
Compounds with a similar 1,3,4-thiadiazole scaffold have been reported to exhibit a wide range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects depending on its specific targets and mode of action .
Action Environment
It’s worth noting that the compound is a solid at room temperature , suggesting that it may be stable under a variety of environmental conditions.
properties
IUPAC Name |
5-cyclopropyl-1,2,4-thiadiazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S/c6-5-7-4(9-8-5)3-1-2-3/h3H,1-2H2,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIQQISXSFOOIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NS2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1342142-02-2 | |
Record name | 5-cyclopropyl-1,2,4-thiadiazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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